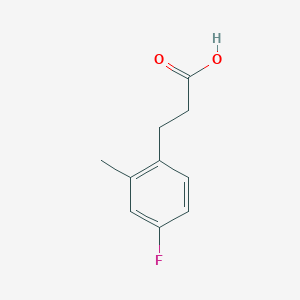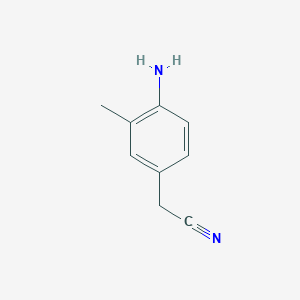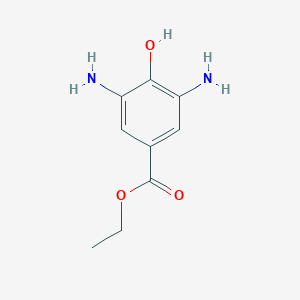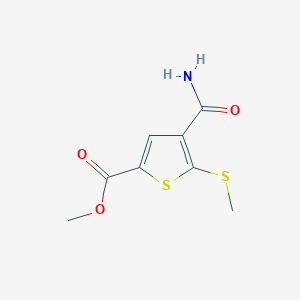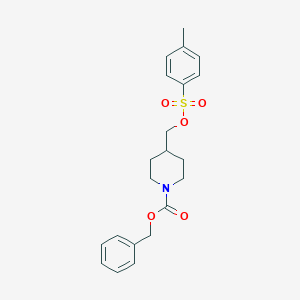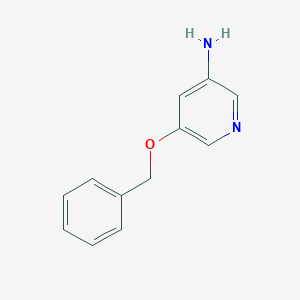
5-(Benzyloxy)pyridin-3-amine
Übersicht
Beschreibung
5-(Benzyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .
Mode of Action
The compound may bind to its target proteins, altering their function and potentially triggering a cascade of biochemical reactions .
Biochemical Pathways
Given its potential targets, it might influence pathways related to inflammation (via leukotriene a-4 hydrolase) and cell growth and differentiation (via mitogen-activated protein kinase 14) .
Result of Action
Based on its potential targets, it might modulate inflammation and cell growth processes .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a boiling point of 407.4±30.0 °C and a density of 1.180±0.06 g/cm3 . The compound’s pKa is predicted to be 5.77±0.10 .
Cellular Effects
Related compounds such as pyridone heterocycles have shown significant anticancer activity . They have been found to exhibit potent cytotoxic activities with minimal selectivity toward normal cells .
Molecular Mechanism
It is known to interact with certain proteins such as Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 2-8°C , indicating that it may be stable under these conditions.
Metabolic Pathways
Related compounds such as pyridone heterocycles have been found to disrupt key cellular signaling pathways .
Subcellular Localization
Related compounds such as pyridone heterocycles have been found to exhibit high Golgi localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromopyridine and benzyl alcohol.
Reaction Conditions: The bromopyridine is subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar structure but with the amino group at the 2-position.
5-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
IUPAC Name |
5-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYKJJZOLICIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629385 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-25-9 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

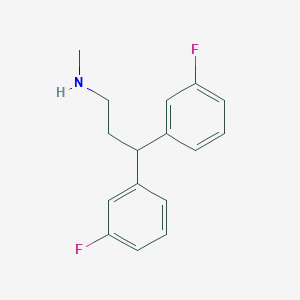
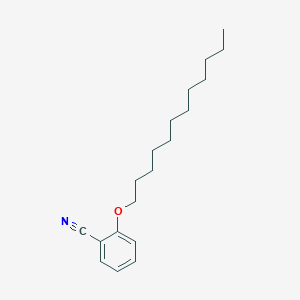
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
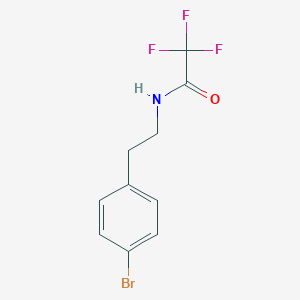
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
